TCEP-d16 (hydrochloride)
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Overview
Description
This compound is a non-thiol reducing agent that is more stable and produces faster S-S reductive reactions compared to other chemical reductants . It is widely used in biochemistry and molecular biology applications due to its ability to selectively reduce protein disulfides without altering their properties .
Preparation Methods
Synthetic Routes and Reaction Conditions
TCEP-d16 (hydrochloride) is synthesized by the deuteration of TCEP hydrochloride. The process involves the incorporation of deuterium, a stable isotope of hydrogen, into the TCEP hydrochloride molecule . The synthetic route typically includes the acid hydrolysis of tris(cyanoethyl)phosphine, followed by deuteration .
Industrial Production Methods
Industrial production of TCEP-d16 (hydrochloride) involves large-scale deuteration processes, ensuring high purity and yield. The compound is produced under controlled conditions to maintain its stability and effectiveness as a reducing agent .
Chemical Reactions Analysis
Types of Reactions
TCEP-d16 (hydrochloride) primarily undergoes reduction reactions. It is highly effective in cleaving disulfide bonds within and between proteins . The compound is also used in the reduction of sulfoxides, sulfonyl chlorides, N-oxides, and azides .
Common Reagents and Conditions
Common reagents used with TCEP-d16 (hydrochloride) include various buffers and solvents. The compound is stable in aqueous, acidic, and basic solutions, making it versatile for different reaction conditions . It is often used in combination with copper catalysts for azide-alkyne cycloaddition reactions .
Major Products Formed
The major products formed from the reduction reactions involving TCEP-d16 (hydrochloride) are free thiols or sulfhydryl groups. These products are crucial for further biochemical and molecular biology applications .
Scientific Research Applications
TCEP-d16 (hydrochloride) has a wide range of scientific research applications:
Mechanism of Action
TCEP-d16 (hydrochloride) exerts its effects through a nucleophilic substitution mechanism. The phosphorus atom in the compound attacks one sulfur atom along the disulfide bond, forming a thioalkoxyphosphonium cation and a sulfhydryl anion . This reaction is followed by rapid hydrolysis, releasing the second sulfhydryl molecule and forming phosphine oxide . This mechanism allows TCEP-d16 (hydrochloride) to effectively reduce disulfide bonds without interacting with other thiol-directed agents .
Comparison with Similar Compounds
Similar Compounds
Dithiothreitol (DTT): A commonly used reducing agent that is less stable and has a strong odor compared to TCEP-d16 (hydrochloride).
2-Mercaptoethanol: Another reducing agent that is less effective and more volatile than TCEP-d16 (hydrochloride).
2-Mercaptothylamine: Similar to 2-mercaptoethanol, it is less stable and has a strong odor.
Uniqueness
TCEP-d16 (hydrochloride) stands out due to its stability, odorless nature, and effectiveness in reducing disulfide bonds. Unlike other reducing agents, it does not need to be removed before certain sulfhydryl-reactive cross-linking reactions, making it highly convenient for various applications .
Properties
Molecular Formula |
C9H16ClO6P |
---|---|
Molecular Weight |
302.74 g/mol |
IUPAC Name |
(2H)chlorane;deuterio 3-bis(1,1,2,2-tetradeuterio-3-deuteriooxy-3-oxopropyl)phosphanyl-2,2,3,3-tetradeuteriopropanoate |
InChI |
InChI=1S/C9H15O6P.ClH/c10-7(11)1-4-16(5-2-8(12)13)6-3-9(14)15;/h1-6H2,(H,10,11)(H,12,13)(H,14,15);1H/i1D2,2D2,3D2,4D2,5D2,6D2;/hD4 |
InChI Key |
PBVAJRFEEOIAGW-KTOUPRNMSA-N |
Isomeric SMILES |
[2H]C([2H])(C(=O)O[2H])C([2H])([2H])P(C([2H])([2H])C([2H])([2H])C(=O)O[2H])C([2H])([2H])C([2H])([2H])C(=O)O[2H].[2H]Cl |
Canonical SMILES |
C(CP(CCC(=O)O)CCC(=O)O)C(=O)O.Cl |
Origin of Product |
United States |
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